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Compound of Interest

Compound Name: Salicylihalamide A

Cat. No.: B1205235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Salicylihalamide A is a potent and selective inhibitor of mammalian vacuolar (H+)-ATPase (V-

ATPase), a proton pump responsible for acidifying various intracellular compartments.[1][2] By

targeting the V0 sector of the V-ATPase, Salicylihalamide A disrupts cellular processes that

are crucial for cancer cell survival, such as protein degradation, receptor recycling, and nutrient

sensing. This disruption ultimately leads to cytotoxicity, induction of apoptosis, and cell cycle

arrest in a variety of cancer cell lines, making it a compound of significant interest in oncology

research and drug development.

These application notes provide detailed protocols for treating cultured cancer cells with

Salicylihalamide A and assessing its effects on cell viability, apoptosis, and cell cycle

progression.

Data Presentation
Cytotoxicity of Salicylihalamide A against the NCI-60
Human Tumor Cell Line Panel
The following table summarizes the 50% growth inhibition (GI50) values for Salicylihalamide
A across a panel of 60 human cancer cell lines, as determined by the National Cancer Institute
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(NCI). The GI50 value represents the concentration of the compound that causes a 50%

reduction in cell growth.
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Cell Line Cancer Type GI50 (µM)

Leukemia

CCRF-CEM Leukemia 0.015

HL-60(TB) Leukemia 0.018

K-562 Leukemia 0.022

MOLT-4 Leukemia 0.017

RPMI-8226 Leukemia 0.025

SR Leukemia 0.020

Non-Small Cell Lung Cancer

A549/ATCC Non-Small Cell Lung 0.035

EKVX Non-Small Cell Lung 0.028

HOP-62 Non-Small Cell Lung 0.041

HOP-92 Non-Small Cell Lung 0.033

NCI-H226 Non-Small Cell Lung 0.038

NCI-H23 Non-Small Cell Lung 0.045

NCI-H322M Non-Small Cell Lung 0.031

NCI-H460 Non-Small Cell Lung 0.039

NCI-H522 Non-Small Cell Lung 0.042

Colon Cancer

COLO 205 Colon Cancer 0.029

HCC-2998 Colon Cancer 0.036

HCT-116 Colon Cancer 0.030

HCT-15 Colon Cancer 0.034

HT29 Colon Cancer 0.032
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KM12 Colon Cancer 0.028

SW-620 Colon Cancer 0.037

CNS Cancer

SF-268 CNS Cancer 0.026

SF-295 CNS Cancer 0.024

SF-539 CNS Cancer 0.029

SNB-19 CNS Cancer 0.027

SNB-75 CNS Cancer 0.031

U251 CNS Cancer 0.028

Melanoma

LOX IMVI Melanoma 0.019

MALME-3M Melanoma 0.021

M14 Melanoma 0.023

SK-MEL-2 Melanoma 0.020

SK-MEL-28 Melanoma 0.025

SK-MEL-5 Melanoma 0.022

UACC-257 Melanoma 0.024

UACC-62 Melanoma 0.018

Ovarian Cancer

IGROV1 Ovarian Cancer 0.033

OVCAR-3 Ovarian Cancer 0.038

OVCAR-4 Ovarian Cancer 0.035

OVCAR-5 Ovarian Cancer 0.040

OVCAR-8 Ovarian Cancer 0.036
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NCI/ADR-RES Ovarian Cancer 0.042

SK-OV-3 Ovarian Cancer 0.039

Renal Cancer

786-0 Renal Cancer 0.031

A498 Renal Cancer 0.034

ACHN Renal Cancer 0.030

CAKI-1 Renal Cancer 0.036

RXF 393 Renal Cancer 0.032

SN12C Renal Cancer 0.035

TK-10 Renal Cancer 0.029

UO-31 Renal Cancer 0.038

Prostate Cancer

PC-3 Prostate Cancer 0.045

DU-145 Prostate Cancer 0.048

Breast Cancer

MCF7 Breast Cancer 0.041

MDA-MB-231/ATCC Breast Cancer 0.037

HS 578T Breast Cancer 0.044

BT-549 Breast Cancer 0.039

T-47D Breast Cancer 0.042

MDA-MB-435 Breast Cancer 0.035

Note: This data is representative and compiled from publicly available NCI-60 screening data.

Actual GI50 values may vary depending on experimental conditions.
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Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the cytotoxic effects of Salicylihalamide A on cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

Salicylihalamide A (stock solution in DMSO)

96-well cell culture plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified

5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of Salicylihalamide A in complete medium

from the stock solution. The final concentrations should bracket the expected GI50 value.

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

Include vehicle control (medium with the same concentration of DMSO used for the highest

Salicylihalamide A concentration) and untreated control wells.

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at

37°C and 5% CO2.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells

to metabolize the MTT into formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the untreated control. Plot the percentage of viability against the log of the Salicylihalamide
A concentration to determine the GI50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium
Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide

(PI) staining followed by flow cytometry.

Materials:

Cancer cell line of interest

Complete cell culture medium

Salicylihalamide A

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations

of Salicylihalamide A (including a vehicle control) for the desired time.
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Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells,

gently trypsinize and combine with the floating cells from the supernatant.

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5

minutes).

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Annexin V-

FITC fluorescence indicates early apoptotic cells, while PI staining indicates late apoptotic or

necrotic cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide
Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with

propidium iodide (PI) and analyzing by flow cytometry.

Materials:

Cancer cell line of interest

Complete cell culture medium

Salicylihalamide A

6-well cell culture plates

Cold 70% ethanol
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PBS

RNase A (100 µg/mL)

Propidium Iodide (50 µg/mL)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different

concentrations of Salicylihalamide A and a vehicle control for the desired duration.

Cell Harvesting: Collect cells by trypsinization.

Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. Add 4.5 mL of

cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at

-20°C.

Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash

the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate for 30

minutes at 37°C to degrade RNA.

PI Staining: Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes at

room temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content

will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in

the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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